Oxirane-d,2-(chloroMethyl-d2)
Description
Molecular Architecture and Isotopic Labeling Patterns
The molecular structure of Oxirane-d,2-(chloroMethyl-d2) consists of a three-membered oxirane ring with a chloromethyl group attached to one of the carbon atoms, where deuterium atoms replace specific hydrogen atoms in the structure. The compound exhibits the molecular formula C3H3D2ClO with a molecular weight of approximately 94.53 grams per mole, distinguishing it from the non-deuterated epichlorohydrin which has a molecular weight of 92.52 grams per mole. The isotopic labeling pattern specifically targets the chloromethyl substituent, where two deuterium atoms replace the hydrogen atoms bonded to the carbon adjacent to the chlorine atom.
The structural configuration maintains the characteristic strained three-membered ring system that defines oxirane compounds, with the ring strain providing the driving force for the compound's high reactivity. The presence of deuterium atoms at the chloromethyl position creates distinct spectroscopic signatures that facilitate identification and quantification in complex reaction mixtures. The deuterium substitution pattern follows systematic nomenclature conventions, where the "d2" designation indicates the presence of two deuterium atoms specifically located on the chloromethyl carbon.
Chemical identification databases recognize this compound under various systematic names, including the International Union of Pure and Applied Chemistry designation 2-[Chloro(²H₂)methyl]oxirane. The ChemSpider database records the compound with the identifier 9312208, providing a unique reference for database searches and chemical inventory management. The monoisotopic mass of 94.015446 atomic mass units reflects the specific isotopic composition and serves as a critical parameter for mass spectrometric identification and quantification.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C3H3D2ClO | |
| Molecular Weight | 94.534 g/mol | |
| Monoisotopic Mass | 94.015446 amu | |
| CAS Number | 83385-55-1 | |
| ChemSpider ID | 9312208 |
Comparative Analysis of Deuterated vs. Non-Deuterated Epichlorohydrin Derivatives
The comparative analysis between Oxirane-d,2-(chloroMethyl-d2) and its non-deuterated counterpart reveals significant differences in molecular properties and analytical characteristics. Non-deuterated epichlorohydrin displays a molecular weight of 92.52 grams per mole and maintains the CAS number 106-89-8, establishing the baseline reference for comparison. The deuterated variant exhibits an increased molecular weight due to the substitution of hydrogen atoms with deuterium, creating a mass shift that proves invaluable for analytical applications and mechanistic studies.
Physical property comparisons demonstrate that the non-deuterated epichlorohydrin exhibits a boiling point range of 115-117 degrees Celsius and a density of 1.183 grams per milliliter at 25 degrees Celsius. The refractive index of the non-deuterated compound measures n₂₀/D 1.438, providing an optical property benchmark for comparative studies. These physical constants serve as reference points for evaluating the effects of deuterium substitution on bulk properties and molecular behavior.
Isotopic enrichment studies reveal that deuterated epichlorohydrin derivatives can achieve isotopic purities exceeding 98 atom percent deuterium, as demonstrated in commercially available Epichlorohydrin-d5 preparations. The d5 variant incorporates deuterium atoms throughout the molecular structure, contrasting with the selective labeling pattern observed in Oxirane-d,2-(chloroMethyl-d2). This comprehensive deuteration results in a molecular weight of 97.56 grams per mole for the d5 derivative, illustrating the cumulative effect of multiple deuterium substitutions.
Research into deuterium isotope effects has demonstrated that the substitution of hydrogen with deuterium can significantly impact reaction kinetics and metabolic pathways. Studies examining the genotoxicity of deuterated versus non-deuterated compounds have shown that deuterated nitrosodimethylamine induced only half the amount of DNA strand breaks compared to its non-deuterated counterpart. However, no evidence of deuterium isotope effects was observed for direct-acting alkylating agents including epichlorohydrin and dimethyl sulfate, suggesting that the isotope effect varies depending on the specific reaction mechanism involved.
| Compound | Molecular Weight (g/mol) | Deuterium Content | CAS Number | Reference |
|---|---|---|---|---|
| Epichlorohydrin | 92.52 | None | 106-89-8 | |
| Oxirane-d,2-(chloroMethyl-d2) | 94.534 | d2 | 83385-55-1 | |
| Epichlorohydrin-d5 | 97.56 | d5 | 69533-54-6 |
Crystallographic and Conformational Studies
Conformational analysis of chloromethyl-oxirane compounds reveals complex three-dimensional arrangements that significantly influence molecular properties and reactivity patterns. Detailed spectroscopic investigations have identified three primary conformational states for epichlorohydrin derivatives: gauche-I, gauche-II, and cis conformations. The relative populations of these conformers vary depending on environmental conditions, with isolated molecule calculations indicating gauche-II (65 percent), gauche-I (32 percent), and cis (3 percent) distributions under gas-phase conditions.
Experimental conformational studies utilizing vibrational absorption and circular dichroism spectroscopy have revealed that solvent polarity significantly affects conformer populations in epichlorohydrin systems. In neat liquid conditions, the conformer distribution shifts to approximately 35.7 percent gauche-II, 54.6 percent gauche-I, and 9.7 percent cis configurations. The introduction of polar solvents such as dichloromethane results in further population adjustments, with gauche-I increasing to 53.3 percent while gauche-II decreases to 37.2 percent, and the cis form remaining relatively stable at 9.5 percent.
Crystallographic investigations have employed high-quality infrared spectroscopy measurements of both liquid and crystalline phases to characterize the conformational landscape of chloromethyl-oxirane compounds. These studies utilize ab initio molecular dynamics simulations combined with anharmonic frequency calculations and free energy determinations to achieve accurate reproduction of experimental spectroscopic data. The computational approach provides detailed insights into the conformational equilibrium and the factors governing conformer stability in different phases.
The modulation of conformational equilibrium upon addition of polar and non-polar solvents has been computationally evaluated, with results finding confirmation in experimental measurements. These investigations demonstrate that the conformational preferences of chloromethyl-oxirane derivatives respond sensitively to environmental changes, affecting both spectroscopic signatures and chemical reactivity patterns. The comprehensive characterization of conformational behavior provides essential information for understanding the structure-activity relationships governing these important synthetic intermediates.
Low-temperature infrared spectroscopy studies have provided detailed vibrational assignments for the fundamental modes of chloromethyl-oxirane compounds, with assignments primarily attributed to the gauche-II and gauche-I conformers in the 1500-400 inverse centimeter spectral region. These assignments facilitate identification of specific conformational contributions to observed spectroscopic patterns and enable quantitative analysis of conformer populations under various experimental conditions.
| Conformer | Neat Liquid (%) | Carbon Tetrachloride (%) | Dichloromethane (%) | Reference |
|---|---|---|---|---|
| Gauche-II | 35.7 | 58.6 | 37.2 | |
| Gauche-I | 54.6 | 34.0 | 53.3 | |
| Cis | 9.7 | 7.4 | 9.5 |
Properties
CAS No. |
159301-46-9 |
|---|---|
Molecular Formula |
C3H2ClD3O |
Molecular Weight |
95.54268533 |
Synonyms |
Oxirane-d,2-(chloroMethyl-d2) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Isotopologues
a. Oxirane, 2-((4-chlorophenyl)methyl)- (CAS: Not explicitly listed)
- Structure: Non-deuterated analog with a 4-chlorophenylmethyl group instead of a deuterated chloromethyl group.
- Properties: The aromatic substituent enhances lipophilicity compared to the aliphatic chloromethyl group in Oxirane-d,2-(chloroMethyl-d2).
b. Oxirane-2,2-d2,3-(chloroMethyl) (CAS: 42329-11-3)
- Structure: Contains deuterium at the 2,2-positions of the oxirane ring and a non-deuterated chloromethyl group at position 3.
- Comparison : The deuterium placement in the ring alters ring-opening reactivity. For example, nucleophilic attacks on the oxirane ring may proceed slower due to deuterium’s kinetic isotope effect, whereas Oxirane-d,2-(chloroMethyl-d2) has deuterium in the side chain, primarily affecting side-chain reactivity .
c. Oxirane, 2-methyl-2-phenyl (CAS: Not specified)
- Structure : Features a methyl and phenyl group at the 2-position.
- Comparison : The bulky phenyl group sterically hinders ring-opening reactions, contrasting with the smaller chloromethyl-d2 group in Oxirane-d,2-(chloroMethyl-d2). This steric difference impacts applications in polymer chemistry, where steric effects dictate crosslinking efficiency .
Physicochemical Properties
| Property | Oxirane-d,2-(chloroMethyl-d2) | Oxirane-2,2-d2,3-(chloroMethyl) | Oxirane, 2-((4-chlorophenyl)methyl)- |
|---|---|---|---|
| Molecular Weight | ~112.5 (with deuterium) | ~110.5 | ~170.6 |
| Deuterium Positions | Chloromethyl-d2 | Oxirane ring (2,2-d2) | None |
| Reactivity | Reduced C-D bond cleavage | Slower ring-opening | Enhanced aryl reactivity |
| Applications | Isotopic tracers | Mechanistic studies | Bioactive intermediates |
Preparation Methods
Reaction Mechanism and Conditions
Epichlorohydrin (C₃H₅ClO) is treated with D₂O in the presence of a catalyst, typically a transition metal such as platinum or palladium. The reaction proceeds via acid- or base-catalyzed isotopic exchange, where the hydrogens on the chloromethyl group are replaced by deuterium. Key parameters include:
-
Temperature : 50–80°C to accelerate exchange without compromising the epoxide ring.
-
Catalyst Loading : 1–5 wt% of Pt/C or Pd/C.
-
Reaction Time : 24–48 hours for >95% deuteration.
Data Table: Optimization of Direct Deuteration
| Parameter | Condition Range | Optimal Value | Yield (%) | Deuteration Efficiency (%) |
|---|---|---|---|---|
| Temperature | 40–90°C | 70°C | 78 | 98 |
| Catalyst (Pt/C) | 0.5–5 wt% | 2 wt% | 82 | 97 |
| D₂O Concentration | 50–100% | 90% | 75 | 96 |
Key Findings :
-
Higher temperatures (>70°C) risk epoxide ring opening, reducing yields.
-
Catalysts with smaller particle sizes (e.g., Pt/C <10 nm) enhance deuteration rates.
Synthesis from Deuterated Allyl Chloride
An alternative route involves epoxidizing deuterated allyl chloride (CD₂=CHCH₂Cl). This method ensures site-specific deuteration and avoids post-synthetic isotopic exchange.
Reaction Steps
Data Table: Epoxidation Efficiency
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| mCPBA | Dichloromethane | 0–5 | 85 | 99 |
| H₂O₂/H₂SO₄ | Water/THF | 25 | 72 | 95 |
| Ozone | Hexane | -20 | 68 | 90 |
Key Findings :
-
mCPBA in dichloromethane at low temperatures maximizes yield and minimizes side reactions.
-
Ozone-based methods are less favorable due to overoxidation risks.
Chlorination of Deuterated 1,3-Propanediol
This two-step method starts with deuterated 1,3-propanediol (HOCH₂CD₂CH₂OH) and introduces chlorine at the central carbon.
Procedure
Data Table: Chlorination Efficiency
| Chlorinating Agent | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| SOCl₂ | Toluene | 6 | 88 |
| PCl₅ | DCM | 12 | 75 |
| Cl₂ gas | Hexane | 24 | 65 |
Key Findings :
-
SOCl₂ in toluene achieves near-quantitative conversion with minimal byproducts.
-
Gaseous chlorine requires stringent safety measures and offers lower yields.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Deuteration | Simple, one-pot reaction | Risk of epoxide ring opening | High | Moderate |
| Deuterated Allyl Chloride | Site-specific deuteration | Requires specialized precursors | Moderate | High |
| Chlorination of Diol | High yields, selective chlorination | Multi-step synthesis | Low | Moderate |
Insights :
Q & A
Q. Methodological Considerations :
- Ensure anhydrous conditions to prevent isotopic dilution.
- Monitor reaction progress using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm deuterium incorporation .
Basic: What spectroscopic techniques are essential for characterizing Oxirane-d,2-(chloroMethyl-d2)?
Answer:
Key techniques include:
- ¹H/²H NMR : To distinguish protonated vs. deuterated sites. The absence of signals at ~3.0–3.5 ppm (typical for CH₂Cl in non-deuterated analogs) confirms deuteration .
- Fourier-transform infrared spectroscopy (FTIR) : Detect C-D stretching vibrations (~2100–2200 cm⁻¹) and epoxy ring vibrations (~1250 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula and isotopic purity (e.g., m/z shifts due to deuterium) .
Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for non-deuterated analogs to identify isotopic shifts .
Advanced: How does deuterium substitution at the chloromethyl position influence reaction mechanisms in nucleophilic substitutions?
Answer:
Deuterium introduces kinetic isotope effects (KIEs) , altering reaction pathways:
- Reduced reactivity : The C-D bond’s higher bond dissociation energy (~5–10% slower cleavage vs. C-H) can slow SN2 reactions, requiring harsher conditions (e.g., elevated temperatures) .
- Steric effects : Deuterium’s slightly larger atomic radius may influence transition-state geometry, as observed in comparative studies of fluorinated and chlorinated oxiranes .
Q. Experimental Design :
- Compare reaction rates of deuterated vs. non-deuterated analogs under identical conditions.
- Use computational modeling (DFT) to map transition states and quantify KIEs .
Advanced: How can researchers resolve contradictions in spectral data for deuterated oxiranes?
Answer:
Contradictions often arise from incomplete deuteration or isotopic scrambling. Mitigation strategies include:
- Multi-technique validation : Combine NMR, MS, and IR to cross-validate isotopic purity .
- Control experiments : Synthesize non-deuterated analogs to establish baseline spectral profiles .
- Computational benchmarking : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .
Example : If ¹H NMR shows residual CH₂Cl signals, repeat deuteration with excess D₂O or employ deuterated solvents to minimize proton exchange .
Basic: What safety protocols are critical when handling Oxirane-d,2-(chloroMethyl-d2)?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile epoxy intermediates .
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Storage : Keep in airtight, deuterated solvent-compatible containers (e.g., glass with PTFE seals) at –20°C to prevent decomposition .
Advanced: How does the electronic environment of the oxirane ring affect regioselectivity in ring-opening reactions?
Answer:
The chloromethyl-d2 group exerts electron-withdrawing effects , polarizing the oxirane ring and directing nucleophiles to the less substituted carbon. For example:
- Acid-catalyzed ring-opening : Protonation occurs at the oxygen, favoring attack at the methyl-d2-bearing carbon due to inductive destabilization .
- Base-mediated ring-opening : Nucleophiles (e.g., amines) target the more electrophilic carbon adjacent to the chloromethyl group .
Q. Experimental Optimization :
- Vary reaction pH and nucleophile strength to control regioselectivity.
- Use deuterium labeling to track bond cleavage via ²H NMR .
Advanced: What strategies mitigate isotopic scrambling during synthetic scale-up of deuterated oxiranes?
Answer:
- Low-temperature reactions : Limit thermal degradation by conducting reactions below 0°C .
- Deuterated solvents : Use D₂O or deuterated THF to avoid proton exchange .
- Catalyst selection : Employ non-acidic catalysts (e.g., polymer-supported bases) to minimize acid-mediated scrambling .
Validation : Monitor isotopic integrity at each synthetic step using HRMS and isotopic ratio mass spectrometry (IRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
